BenchChemオンラインストアへようこそ!

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate

Radical Cure Hypnozoite Plasmodium vivax

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate, commonly known as primaquine diphosphate (CAS 2299-91-4), is the phosphate salt of the synthetic 8-aminoquinoline antimalarial primaquine. It is the only generally available antimalarial that prevents relapse in Plasmodium vivax and P.

Molecular Formula C15H24N3O5P
Molecular Weight 357.34 g/mol
CAS No. 2299-91-4
Cat. No. B3421825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate
CAS2299-91-4
Molecular FormulaC15H24N3O5P
Molecular Weight357.34 g/mol
Structural Identifiers
SMILESCC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O
InChIInChI=1S/C15H21N3O.H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H3,1,2,3,4)
InChIKeyRKFFPTPBADAVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Primaquine Diphosphate (CAS 2299-91-4): A Critical 8-Aminoquinoline for Radical Cure Antimalarial Procurement


N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate, commonly known as primaquine diphosphate (CAS 2299-91-4), is the phosphate salt of the synthetic 8-aminoquinoline antimalarial primaquine [1]. It is the only generally available antimalarial that prevents relapse in Plasmodium vivax and P. ovale malaria by eliminating dormant hepatic hypnozoites, and it is a potent gametocytocide for P. falciparum transmission blocking [2]. Despite the recent approval of tafenoquine, primaquine diphosphate remains essential for radical cure regimens due to its established efficacy, defined 14-day dosing flexibility, and extensive clinical experience spanning over seven decades.

Why Primaquine Diphosphate (CAS 2299-91-4) Cannot Be Simply Substituted by Other 8-Aminoquinolines or Antimalarial Salts


The anti-hypnozoite activity of primaquine is uniquely dependent on host CYP2D6-mediated metabolic activation, distinguishing it from hepatic schizontocides (e.g., atovaquone) or blood schizontocides (e.g., chloroquine), which lack anti-hypnozoite activity entirely [1]. Among 8-aminoquinolines, efficacy varies substantially: pamaquine shows markedly higher relapse rates (90% vs 15% for primaquine at curative doses) [2], while tafenoquine offers single-dose convenience but demonstrated lower 6‑month recurrence‑free rates (67.0% vs 72.8%) in a patient-level meta-analysis [3]. Furthermore, the diphosphate salt confers aqueous solubility of 90 mg/mL, whereas the free base is practically insoluble in water, directly impacting formulation and bioavailability for both oral and parenteral dosage forms [4]. These quantifiable differences make generic interchange without consideration of specific salt form, regimen, and metabolic requirements scientifically unjustified.

Procurement-Relevant Quantitative Differentiation of Primaquine Diphosphate (CAS 2299-91-4) from Closest Analogs


Superior 6-Month Relapse Prevention: Primaquine Diphosphate vs Tafenoquine in Patient-Level Meta-Analysis

In a patient-level meta-analysis of phase 3 randomized controlled trials, the percentage of patients free from P. vivax recurrence at 6 months was 72.8% (95% CI 65.6–78.8) for the primaquine 3.5 mg/kg regimen versus 67.0% (95% CI 61.0–72.3) for the single-dose tafenoquine 5 mg/kg regimen [1]. The odds ratio for recurrence was 1.81 (95% CI 0.82–3.96), indicating that tafenoquine did not meet the pre-specified non-inferiority margin (OR 1.45) versus primaquine [1].

Radical Cure Hypnozoite Plasmodium vivax

Dramatically Lower Relapse Incidence vs Pamaquine in Controlled Human Challenge Study

In a rigorously controlled mosquito-transmitted Chesson strain P. vivax human challenge study, primaquine diphosphate at 20 mg base daily for 14 days produced only a 15% relapse incidence, compared to 90% relapse incidence for pamaquine at 60 mg base daily [1]. Even the 10 mg primaquine dose produced 65% relapse, still markedly lower than pamaquine's 90% [1]. Additionally, when compared to isopentaquine (60 mg: 35%) and SN-3883 (60 mg: 9%), primaquine at 20 mg exhibited a favorable efficacy-toxicity balance, being described as 'exceptionally well tolerated' at the effective dosage [1].

Relapse Rate Chesson Strain 8-Aminoquinoline Comparison

Exclusive Anti-Hypnozoite Activity vs Chloroquine: IC50 ~0.4 μM vs No Inhibitory Activity

Primaquine diphosphate exposure to formed hepatic schizonts and hypnozoites of P. cynomolgi in primary simian hepatocytes exhibited IC50 values near 0.4 μM, whereas chloroquine in the same system exhibited no inhibitory activities at any tested concentration [1]. This confirms that chloroquine, a blood schizontocide, completely lacks the hepatic stage activity that primaquine possesses. Furthermore, combining chloroquine with primaquine decreased the observed primaquine IC50 against all parasite forms in a chloroquine dose-dependent manner by an average of 18-fold [1], representing a pharmacodynamic synergy that is absent with atovaquone, where chloroquine had no impact on atovaquone IC50 against P. falciparum in human hepatocytes [1].

Liver-Stage Activity Hypnozoite Plasmodium cynomolgi

Aqueous Solubility Advantage of the Phosphate Salt: 90 mg/mL vs Insoluble Free Base

Primaquine diphosphate (CAS 2299-91-4) exhibits aqueous solubility of 90 mg/mL (197.65 mM), whereas the free base of primaquine (CAS 90-34-6) is practically insoluble in water [1]. This represents an increase in aqueous solubility by several orders of magnitude, directly attributable to the diphosphate salt form. The phosphate salt is also soluble in DMSO at 90 mg/mL, while remaining insoluble in ethanol [1]. This solubility profile enables aqueous solution formulation for oral administration and facilitates preparation of precise dosing for weight-based pediatric regimens, a critical practical advantage over the free base.

Solubility Bioavailability Formulation Development

Target Applications of Primaquine Diphosphate (CAS 2299-91-4) Where Its Differentiated Properties Drive Procurement Decisions


Radical Cure Regimens for P. vivax and P. ovale Malaria Requiring 14-Day Hypnozoitocidal Coverage

Where clinical protocols demand a multi-day hypnozoitocidal course with proven superiority over single-dose alternatives, primaquine diphosphate at 3.5 mg/kg total dose over 14 days provides the highest documented 6-month recurrence-free rates (72.8%), exceeding tafenoquine single-dose performance (67.0%) in direct comparison [Section_3, Evidence_1]. This is critical for national malaria control programs prioritizing relapse prevention in high-transmission settings.

Combination Therapy with Chloroquine or Artesunate for Synergistic Hepatic Stage Clearance

Primaquine diphosphate's hypnozoitocidal activity is potentiated 18-fold by co-administration with chloroquine in primary hepatocyte models [Section_3, Evidence_3], supporting its use in standard chloroquine-primaquine combination regimens. This synergy is specific to 8-aminoquinolines and is not observed with hepatic schizontocides like atovaquone.

Formulation Development Requiring High Aqueous Solubility for Weight-Based Pediatric Dosing

The diphosphate salt's high aqueous solubility (90 mg/mL) enables preparation of liquid oral formulations for pediatric patients requiring weight-adjusted dosing [Section_3, Evidence_4], bypassing the bioavailability limitations of the practically insoluble free base. This is a key consideration for manufacturers developing age-appropriate radical cure medicines.

Reference Standard for CYP2D6-Dependent Antimalarial Prodrug Studies and Pharmacogenetic Research

As the prototypical 8-aminoquinoline requiring CYP2D6-mediated bioactivation, primaquine diphosphate serves as the established reference compound for studying host-genetic determinants of anti-hypnozoite efficacy, with approximately 25% of malaria-endemic populations exhibiting intermediate or poor CYP2D6 metabolizer phenotypes that may impair radical cure [Section_2, REFS-1 context; Section_3, Evidence_3 context].

Quote Request

Request a Quote for N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.